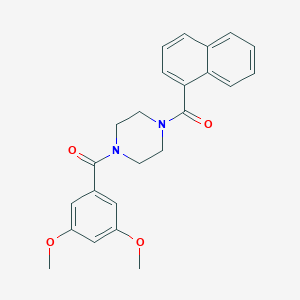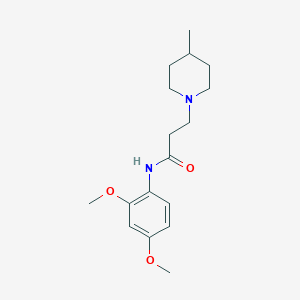
1-(1,4'-Bipiperidin-1'-yl)-2-phenoxyethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,4'-Bipiperidin-1'-yl)-2-phenoxyethanone, also known as BPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPE is a white crystalline powder that is soluble in water and organic solvents. It has a molecular weight of 313.43 g/mol and a melting point of 156-160°C.
Wirkmechanismus
The exact mechanism of action of 1-(1,4'-Bipiperidin-1'-yl)-2-phenoxyethanone is not fully understood, but it is believed to act by binding to specific receptors or enzymes in the body. In cancer cells, 1-(1,4'-Bipiperidin-1'-yl)-2-phenoxyethanone has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. This leads to cell death and inhibition of tumor growth. In viruses, 1-(1,4'-Bipiperidin-1'-yl)-2-phenoxyethanone has been shown to inhibit the activity of the viral protease enzyme, which is essential for viral replication and maturation. This leads to inhibition of viral growth and replication.
Biochemical and Physiological Effects
1-(1,4'-Bipiperidin-1'-yl)-2-phenoxyethanone has been shown to have various biochemical and physiological effects in the body. In cancer cells, 1-(1,4'-Bipiperidin-1'-yl)-2-phenoxyethanone has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In viruses, 1-(1,4'-Bipiperidin-1'-yl)-2-phenoxyethanone has been shown to inhibit viral replication and maturation. In addition, 1-(1,4'-Bipiperidin-1'-yl)-2-phenoxyethanone has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(1,4'-Bipiperidin-1'-yl)-2-phenoxyethanone in lab experiments is its high purity and stability. 1-(1,4'-Bipiperidin-1'-yl)-2-phenoxyethanone is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 1-(1,4'-Bipiperidin-1'-yl)-2-phenoxyethanone is its potential toxicity, which may limit its use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 1-(1,4'-Bipiperidin-1'-yl)-2-phenoxyethanone.
Zukünftige Richtungen
There are many potential future directions for research on 1-(1,4'-Bipiperidin-1'-yl)-2-phenoxyethanone. One area of interest is in the development of 1-(1,4'-Bipiperidin-1'-yl)-2-phenoxyethanone-based fluorescent probes for bioimaging applications. Another area of interest is in the development of 1-(1,4'-Bipiperidin-1'-yl)-2-phenoxyethanone-based drugs for the treatment of cancer, viral infections, and other diseases. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 1-(1,4'-Bipiperidin-1'-yl)-2-phenoxyethanone, which may lead to the development of safer and more effective drugs.
Synthesemethoden
1-(1,4'-Bipiperidin-1'-yl)-2-phenoxyethanone can be synthesized using a variety of methods, including the reaction of 1,4-dibromobutane with piperidine followed by the reaction of the resulting 1,4-bis(piperidin-1-yl)butane with 2-chloroethanol and phenol. Another method involves the reaction of 1,4-dibromobutane with piperidine followed by the reaction of the resulting 1,4-bis(piperidin-1-yl)butane with 2-phenoxyethanol. Both methods yield 1-(1,4'-Bipiperidin-1'-yl)-2-phenoxyethanone with high purity and yield.
Wissenschaftliche Forschungsanwendungen
1-(1,4'-Bipiperidin-1'-yl)-2-phenoxyethanone has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry, where 1-(1,4'-Bipiperidin-1'-yl)-2-phenoxyethanone has been shown to have anticancer, antiviral, and antibacterial properties. 1-(1,4'-Bipiperidin-1'-yl)-2-phenoxyethanone has also been studied for its potential use as a fluorescent probe in bioimaging due to its ability to selectively bind to DNA and RNA. Additionally, 1-(1,4'-Bipiperidin-1'-yl)-2-phenoxyethanone has been shown to have potential applications in the field of organic electronics due to its high electron mobility and stability.
Eigenschaften
Produktname |
1-(1,4'-Bipiperidin-1'-yl)-2-phenoxyethanone |
|---|---|
Molekularformel |
C18H26N2O2 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
2-phenoxy-1-(4-piperidin-1-ylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C18H26N2O2/c21-18(15-22-17-7-3-1-4-8-17)20-13-9-16(10-14-20)19-11-5-2-6-12-19/h1,3-4,7-8,16H,2,5-6,9-15H2 |
InChI-Schlüssel |
SNZVCESACIVHNW-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Kanonische SMILES |
C1CCN(CC1)C2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(4-Fluoro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B248979.png)
![[4-(Biphenyl-4-carbonyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B248980.png)

![Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone](/img/structure/B248982.png)
![2-(4-Chloro-phenoxy)-1-[4-(pyridine-3-carbonyl)-piperazin-1-yl]-ethanone](/img/structure/B248983.png)




![1-[(4-Methoxyphenoxy)acetyl]-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B248993.png)

![2-(4-Bromophenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B248997.png)
![1-(2,5-Dimethoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248998.png)
